molecular formula C21H21NO4S B2718324 1-(3,4-Dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone CAS No. 503432-17-5

1-(3,4-Dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone

Cat. No. B2718324
CAS RN: 503432-17-5
M. Wt: 383.46
InChI Key: MGTTVVICLBCCIU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone, also known as DMQS, is a novel compound that has gained significant attention in the field of medicinal chemistry. DMQS is a sulfanyl-containing quinoline derivative that has been synthesized through a multistep process. This compound has shown promising results in preclinical studies, making it a potential candidate for further investigation.

Scientific Research Applications

Synthesis and Catalytic Applications

Compounds similar to 1-(3,4-Dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone have been synthesized and studied for their catalytic properties. For instance, methyloxorhenium(V) complexes with bidentate ligands, including those derived from quinoline derivatives, catalyze the sulfoxidation of thioethers, showcasing their potential in oxidation reactions and catalysis (Shan, Ellern, & Espenson, 2002).

Antimicrobial and Antituberculosis Activity

Research into quinoline derivatives has also revealed their significant antimicrobial and antituberculosis potential. For example, a series of 3-heteroarylthioquinoline derivatives demonstrated promising in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Chitra et al., 2011).

Antioxidant Properties

The antioxidant properties of compounds structurally related to 1-(3,4-Dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone have been explored. Bromination and subsequent reactions of related compounds have led to the synthesis of derivatives with effective antioxidant power, offering insights into the development of new antioxidants (Balaydın et al., 2010).

Cytotoxic Activity

The synthesis and evaluation of derivatives for their cytotoxic activity against cancer cell lines have been a significant area of research. Studies on compounds with structural similarities to 1-(3,4-Dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone have shown potent cytotoxic activities, offering pathways for the development of new anticancer agents (Kaufman et al., 2018).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-13-9-21(22-17-11-15(24-2)6-7-16(13)17)27-12-18(23)14-5-8-19(25-3)20(10-14)26-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTTVVICLBCCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone

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